Cas no 2137617-09-3 (N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-chlorophenyl moiety and an isopropyl-substituted pyrazole ring, offering versatility in synthetic modifications. The compound's halogenated aromatic system enhances its reactivity in cross-coupling reactions, while the pyrazole core contributes to its stability and binding affinity in biological systems. This makes it a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry for targeted drug discovery. Its well-defined molecular architecture ensures consistent performance in research applications, supporting investigations into structure-activity relationships and novel compound synthesis.
N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine structure
2137617-09-3 structure
Product name:N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:2137617-09-3
MF:C14H17BrClN3
MW:342.66188120842
CID:6206407
PubChem ID:165478726

N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • 2137617-09-3
    • EN300-1068064
    • N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • Inchi: 1S/C14H17BrClN3/c1-9(2)19-8-14(10(3)18-19)17-7-11-6-12(16)4-5-13(11)15/h4-6,8-9,17H,7H2,1-3H3
    • InChI Key: YWSZXVNPUFRYSS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CNC1C(C)=NN(C=1)C(C)C)Cl

Computed Properties

  • Exact Mass: 341.02944g/mol
  • Monoisotopic Mass: 341.02944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 4.1

N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1068064-0.25g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
0.25g
$670.0 2023-10-28
Enamine
EN300-1068064-1g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
1g
$728.0 2023-10-28
Enamine
EN300-1068064-10g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
10g
$3131.0 2023-10-28
Enamine
EN300-1068064-0.5g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1068064-5.0g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3
5g
$2110.0 2023-06-10
Enamine
EN300-1068064-0.05g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
0.05g
$612.0 2023-10-28
Enamine
EN300-1068064-1.0g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3
1g
$728.0 2023-06-10
Enamine
EN300-1068064-0.1g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1068064-5g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1068064-2.5g
N-[(2-bromo-5-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2137617-09-3 95%
2.5g
$1428.0 2023-10-28

Additional information on N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2137617-09-3): A Comprehensive Overview

N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2137617-09-3) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and agrochemical development. This compound, characterized by its unique pyrazole core and substituted phenyl group, serves as a key intermediate in the synthesis of various bioactive molecules. Its structural complexity and functional versatility make it a valuable asset in modern drug discovery and material science.

The molecular structure of N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted with a methyl group at the 3-position and an isopropyl group at the 1-position. The 4-position of the pyrazole is linked to a 2-bromo-5-chlorobenzyl moiety, which contributes to its distinct chemical properties. This arrangement not only enhances the compound's stability but also influences its reactivity, making it suitable for various cross-coupling reactions and catalytic transformations.

In recent years, the demand for CAS 2137617-09-3 has surged due to its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for kinase inhibitors, which are pivotal in the treatment of cancers and inflammatory diseases. The compound's ability to modulate specific biological pathways has positioned it as a candidate for the development of next-generation therapeutic agents. Additionally, its agrochemical applications are being investigated, particularly in the design of novel pesticides and herbicides that target resistant pest strains.

The synthesis of N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions, including alkylation, halogenation, and amination processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring high yields and purity. These innovations align with the growing emphasis on green chemistry and sustainable manufacturing practices in the chemical industry.

From a commercial perspective, CAS 2137617-09-3 is available through specialized chemical suppliers and research laboratories. Its market value is influenced by factors such as purity grade, batch size, and application-specific formulations. As the pharmaceutical and agrochemical sectors continue to expand, the compound's relevance is expected to grow, driving further research and development efforts.

Safety and handling of N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine require adherence to standard laboratory protocols. Proper personal protective equipment (PPE), including gloves and goggles, is recommended when working with this compound. While it is not classified as a hazardous material, its chemical stability and storage conditions should be carefully monitored to prevent degradation.

In conclusion, N-(2-bromo-5-chlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2137617-09-3) represents a versatile and valuable compound in contemporary chemical research. Its applications span across pharmaceuticals, agrochemicals, and material science, reflecting its broad utility. As scientific advancements continue to uncover new possibilities, this compound is poised to play a pivotal role in shaping the future of innovative chemistry.

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